(3E)-1-{[cyclohexyl(methyl)amino]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a trifluoromethyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the cyclohexyl and trifluoromethyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole core or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF as a base and solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(3E)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but a simpler structure.
2-Thiophenemethylamine: Contains a thiophene ring and an amine group, similar in reactivity but different in structure.
Uniqueness
(3E)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of a cyclohexyl group, a trifluoromethyl group, and an indole core. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like allylamine or 2-thiophenemethylamine.
Properties
Molecular Formula |
C23H24F3N3O |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[[cyclohexyl(methyl)amino]methyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one |
InChI |
InChI=1S/C23H24F3N3O/c1-28(18-10-3-2-4-11-18)15-29-20-13-6-5-12-19(20)21(22(29)30)27-17-9-7-8-16(14-17)23(24,25)26/h5-9,12-14,18H,2-4,10-11,15H2,1H3 |
InChI Key |
YOQGDIGWCOJIRX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CN1C2=CC=CC=C2C(=NC3=CC=CC(=C3)C(F)(F)F)C1=O)C4CCCCC4 |
Origin of Product |
United States |
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